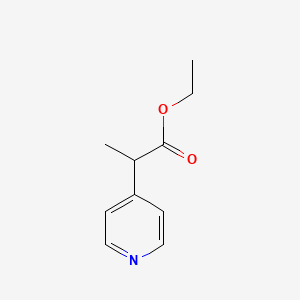

Ethyl 2-(pyridin-4-yl)propanoate

Description

Ethyl 2-(pyridin-4-yl)propanoate is an ester derivative featuring a pyridine ring substituted at the 4-position, attached to a propanoate backbone. It is commonly synthesized via alkylation reactions, such as the reaction of triethyl phosphonoacetate with 4-(bromomethyl)pyridine in the presence of sodium hydride, yielding intermediates like ethyl 2-(diethoxyphosphoryl)-3-(pyridin-4-yl)propanoate (compound 30) . This compound serves as a precursor in cyclopropanation reactions for bioactive molecule synthesis, such as inhibitors targeting enzymatic pathways .

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

ethyl 2-pyridin-4-ylpropanoate |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)8(2)9-4-6-11-7-5-9/h4-8H,3H2,1-2H3 |

InChI Key |

AILXLHFYUYKBML-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=NC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-(4-Fluorophenyl)-3-oxo-3-(pyridin-4-yl)propanoate

- Structure : Incorporates a 4-fluorophenyl group and a ketone at the β-position.

- Synthesis : Prepared via nucleophilic substitution or condensation reactions.

- Properties : Higher molar mass (287.29 g/mol) and increased lipophilicity due to the fluorophenyl group, influencing bioavailability .

- Applications: Potential use in medicinal chemistry for kinase inhibition or as a fluorinated probe.

Methyl 2-(Di(tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoate

- Structure: Features a Boc-protected amino group at the α-position.

- Synthesis : Achieved via iridium-catalyzed photoredox coupling with Hantzsch ester, yielding 34% isolated product .

- Properties : Enhanced steric bulk and hydrogen-bonding capacity (TPSA: ~90 Ų), improving solubility in polar solvents.

Ethyl 2-Amino-3-(pyridin-4-yl)propanoate Dihydrochloride

- Structure: Contains a free amino group, protonated as a dihydrochloride salt.

- Properties : Increased water solubility (due to ionic form) and bioavailability, suitable for peptide conjugates or CNS-targeting drugs .

Agrochemical Derivatives

- Pyraflufen-ethyl and Quizalofop-P-ethyl: Propanoate esters with chlorinated benzoxazolyl or quinoxalinyl groups.

- Applications : Broad-spectrum herbicides due to lipophilic aromatic substituents enhancing membrane permeability .

- Contrast: Ethyl 2-(pyridin-4-yl)propanoate lacks halogenation, reducing environmental persistence but limiting herbicidal activity.

Pharmaceutical Intermediates

- Ethyl 3-(4-Hydroxyphenyl)-2-(triazolylacetamido)propanoate: Combines pyridinyl, triazole, and phenolic groups for multitarget inhibition (e.g., antimicrobial or anticancer agents) .

- Comparison: The absence of a triazole or hydroxyphenyl group in this compound simplifies synthesis but reduces functional diversity.

Physicochemical Properties

Research Findings and Trends

- Synthetic Versatility: this compound’s phosphonate intermediate enables diverse cyclopropanation reactions, critical for rigidifying bioactive molecules .

- Bioactivity : Pyridinyl groups enhance binding to metalloenzymes or receptors, as seen in kinase inhibitors .

- Limitations : Lower thermal stability compared to halogenated analogs restricts high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.